molecular formula C9H10ClNO2 B14464619 2-(Chloromethyl)-2-methyl-2H-1,3-benzodioxol-5-amine CAS No. 65766-66-7

2-(Chloromethyl)-2-methyl-2H-1,3-benzodioxol-5-amine

Cat. No.: B14464619
CAS No.: 65766-66-7
M. Wt: 199.63 g/mol
InChI Key: KNMAYSUQNFVEEP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-methyl-2H-1,3-benzodioxol-5-amine is an organic compound that belongs to the class of benzodioxoles It features a benzene ring fused with a dioxole ring, with a chloromethyl and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-methyl-2H-1,3-benzodioxol-5-amine typically involves the chloromethylation of a precursor compound. One common method is the Blanc chloromethylation, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require an acidic environment and controlled temperatures to ensure the formation of the desired chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-methyl-2H-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary amine, while oxidation can produce an aldehyde or carboxylic acid.

Scientific Research Applications

2-(Chloromethyl)-2-methyl-2H-1,3-benzodioxol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-methyl-2H-1,3-benzodioxol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules . This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-2-methyl-2H-1,3-benzodioxol-5-amine is unique due to its specific structural features, such as the presence of both a chloromethyl and a methyl group on the benzodioxole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.

Properties

CAS No.

65766-66-7

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-(chloromethyl)-2-methyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C9H10ClNO2/c1-9(5-10)12-7-3-2-6(11)4-8(7)13-9/h2-4H,5,11H2,1H3

InChI Key

KNMAYSUQNFVEEP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)N)CCl

Origin of Product

United States

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